Cas no 1532670-22-6 (3-(2-methylphenyl)butan-2-amine)

3-(2-methylphenyl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylphenyl)butan-2-amine
- 1532670-22-6
- AKOS015784671
- EN300-1246999
-
- インチ: 1S/C11H17N/c1-8-6-4-5-7-11(8)9(2)10(3)12/h4-7,9-10H,12H2,1-3H3
- InChIKey: JPKKSDHORANXSK-UHFFFAOYSA-N
- ほほえんだ: NC(C)C(C)C1C=CC=CC=1C
計算された属性
- せいみつぶんしりょう: 163.136099547g/mol
- どういたいしつりょう: 163.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(2-methylphenyl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1246999-1.0g |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1246999-2500mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 2500mg |
$1370.0 | 2023-10-02 | ||
Enamine | EN300-1246999-10000mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 10000mg |
$3007.0 | 2023-10-02 | ||
Enamine | EN300-1246999-100mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 100mg |
$615.0 | 2023-10-02 | ||
Enamine | EN300-1246999-50mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 50mg |
$587.0 | 2023-10-02 | ||
Enamine | EN300-1246999-1000mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 1000mg |
$699.0 | 2023-10-02 | ||
Enamine | EN300-1246999-5000mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 5000mg |
$2028.0 | 2023-10-02 | ||
Enamine | EN300-1246999-250mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 250mg |
$642.0 | 2023-10-02 | ||
Enamine | EN300-1246999-500mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 500mg |
$671.0 | 2023-10-02 |
3-(2-methylphenyl)butan-2-amine 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
3-(2-methylphenyl)butan-2-amineに関する追加情報
Introduction to 3-(2-methylphenyl)butan-2-amine (CAS No. 1532670-22-6)
3-(2-methylphenyl)butan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1532670-22-6, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound belongs to the class of amine derivatives, characterized by its structural complexity and potential biological activity. The presence of a benzyl group substituted with a methyl group at the second position and an amine functional group at the butan-2-position contributes to its unique chemical properties, making it a subject of interest for synthetic chemists and medicinal researchers.
The molecular structure of 3-(2-methylphenyl)butan-2-amine consists of a phenyl ring with a methyl substituent at the para position relative to the amine-bearing carbon atom. This arrangement influences its electronic distribution and reactivity, which are critical factors in its application as an intermediate in drug synthesis. The compound’s solubility, stability, and interaction with biological targets are all influenced by its molecular geometry and electronic properties.
In recent years, there has been a growing interest in developing novel therapeutic agents that target neurological disorders, cardiovascular diseases, and other metabolic conditions. 3-(2-methylphenyl)butan-2-amine has emerged as a promising candidate in this context due to its structural similarity to known bioactive molecules. Researchers have been exploring its potential as a precursor in the synthesis of more complex pharmacophores that could modulate neurotransmitter systems or interfere with pathogenic pathways.
One of the most compelling aspects of 3-(2-methylphenyl)butan-2-amine is its role in the development of central nervous system (CNS) drugs. Studies have indicated that derivatives of this compound may exhibit properties relevant to treating conditions such as depression, anxiety, and cognitive impairment. The amine group provides a site for further functionalization, allowing chemists to tailor the molecule’s pharmacokinetic and pharmacodynamic profiles. For instance, modifications at the butan-2-position can influence blood-brain barrier penetration, while alterations at the phenyl ring can enhance binding affinity to specific receptors.
The synthesis of 3-(2-methylphenyl)butan-2-amine typically involves multi-step organic reactions, including alkylation, reduction, and aromatic substitution. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework efficiently.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 3-(2-methylphenyl)butan-2-amine. Molecular modeling studies have helped researchers predict its interactions with biological targets, such as enzymes and receptors, providing insights into potential therapeutic mechanisms. These computational approaches complement experimental work by allowing for rapid screening of analogs and optimization of lead compounds.
The pharmaceutical industry has taken notice of 3-(2-methylphenyl)butan-2-amine due to its versatility as an intermediate. Its incorporation into drug candidates has led to several clinical trials aimed at evaluating their efficacy and safety in treating various diseases. Preliminary results from these trials have been encouraging, suggesting that compounds derived from this scaffold may offer significant therapeutic benefits.
Moreover, environmental considerations have prompted researchers to explore greener synthetic routes for producing 3-(2-methylphenyl)butan-2-amine. Sustainable chemistry principles are being applied to minimize waste generation and reduce reliance on hazardous reagents. Biocatalysis and flow chemistry are among the emerging technologies that hold promise for improving the sustainability of its synthesis without compromising on yield or quality.
In conclusion,3-(2-methylphenyl)butan-2-amine (CAS No. 1532670-22-6) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable building block for developing novel therapeutics targeting neurological disorders and other diseases. As research continues to uncover new insights into its properties and potential uses,3-(2-methylphenyl)butan-2-amine is poised to remain at the forefront of medicinal chemistry innovation.
1532670-22-6 (3-(2-methylphenyl)butan-2-amine) 関連製品
- 2580214-61-3(Tert-butyl 3-amino-5-chloro-2-hydroxybenzoate)
- 2857831-71-9(5-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)
- 91968-37-5(2-(1-phenylpropoxy)ethan-1-ol)
- 303149-75-9(1-(4-Chlorobenzyl)-3-{[(2-chloropropanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one)
- 2580114-79-8(rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid)
- 13578-35-3(6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)
- 896686-47-8(3-{(2-fluorophenyl)methylsulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 2172258-06-7(benzyl 4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylate)
- 1564-48-3((1H-Imidazol-2-yl)-acetic acid methyl ester)
- 1349702-35-7((R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride)



